Gliadin p31-43 is a peptide derived from gliadin, a component of gluten found in wheat and related grains. This peptide is particularly significant due to its role in triggering inflammatory responses associated with celiac disease, an autoimmune disorder that affects the small intestine. Gliadin p31-43 is known for its ability to evade complete digestion, remaining intact in the gastrointestinal tract and contributing to immune activation.
Gliadin p31-43 is sourced from the prolamin fraction of wheat (Triticum aestivum). It is part of a larger protein family known as gliadins, which are characterized by their high proline and glutamine content. The specific sequence for gliadin p31-43 is LGQQQPFPPQQPY, and it is typically obtained through peptic-tryptic digests of gliadin proteins .
The synthesis of gliadin p31-43 involves several biochemical techniques. Initially, gliadin proteins are extracted from wheat flour using alcohol-soluble methods. These proteins are then subjected to enzymatic digestion using pepsin and trypsin to isolate specific peptide fragments, including p31-43. The purity of synthesized peptides is typically confirmed to be greater than 95% through techniques such as mass spectrometry .
Molecular dynamics simulations have been employed to study the behavior of gliadin p31-43 in solution. These simulations often use coarse-grained models to predict how the peptide assembles into oligomers under physiological conditions. The simulations suggest that gliadin p31-43 adopts a polyproline II structure, which facilitates its self-assembly into larger oligomeric forms .
The molecular formula for gliadin p31-43 is with a molecular weight of approximately 1,487 Da . The peptide's structure exhibits a propensity to form oligomers, which are critical for its biological function.
Spectroscopic techniques such as circular dichroism have indicated that gliadin p31-43 can adopt different conformations depending on concentration and environmental conditions. At lower concentrations, it tends to form spherical nanostructures, while higher concentrations lead to larger aggregates .
Gliadin p31-43 undergoes several chemical reactions relevant to its role in celiac disease. One notable reaction involves deamidation, where the peptide interacts with transglutaminase 2 (TG2), leading to modifications that enhance its immunogenicity. This process occurs under physiological conditions and contributes to the peptide's ability to activate immune responses .
The deamidation reaction can be analyzed using liquid chromatography-mass spectrometry (LC-MS/MS), which allows for detailed characterization of the modified peptides. This reaction typically involves incubation with TG2 under controlled conditions, followed by purification and analysis of the resulting products .
The mechanism by which gliadin p31-43 induces inflammation involves several pathways. Upon ingestion, this peptide can activate the NLRP3 inflammasome in intestinal epithelial cells, leading to the production of pro-inflammatory cytokines such as interleukin-1 beta. This activation triggers downstream signaling cascades that contribute to intestinal inflammation characteristic of celiac disease .
Research has shown that gliadin p31-43 can induce cellular stress responses in enterocytes, including increased reactive oxygen species production and activation of various signaling pathways like NF-kB and mTOR. These responses are critical for understanding how this peptide contributes to disease pathology .
Gliadin p31-43 is a hydrophilic peptide due to its amino acid composition, which includes multiple polar residues. Its solubility characteristics vary with concentration and ionic strength, influencing its ability to form aggregates.
The chemical stability of gliadin p31-43 under physiological conditions allows it to persist in the gastrointestinal tract longer than many other peptides. This stability is crucial for its role in eliciting immune responses in susceptible individuals .
Gliadin p31-43 has significant implications in research related to celiac disease and gluten sensitivity. Its ability to activate innate immune pathways makes it a target for studies aimed at understanding gluten-related disorders. Additionally, it serves as a model compound for investigating the mechanisms of protein aggregation and immune activation in other diseases.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3